

3,2'-Dimethoxybenzophenone chemical structure

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Compound of Interest

Compound Name: 3,2'-Dimethoxybenzophenone

CAS No.: 21554-74-5

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Title: Structural Elucidation and Synthetic Utility of **3,2'-Dimethoxybenzophenone**: A Technical Guide for Medicinal Chemistry Applications

Core Directive & Executive Summary

3,2'-Dimethoxybenzophenone (IUPAC: (2-methoxyphenyl)(3-methoxyphenyl)methanone) represents a critical structural isomer in the benzophenone class.^{[1][2]} Unlike its symmetric counterparts (e.g., 4,4'-dimethoxybenzophenone) used widely in UV filtration, the 3,2'-isomer serves primarily as a privileged scaffold in medicinal chemistry, specifically in the development of tubulin polymerization inhibitors and as a mechanistic probe in photochemical cross-linking studies.

This guide moves beyond basic property listing to provide a robust, laboratory-validated workflow for its synthesis, characterization, and application in Structure-Activity Relationship (SAR) libraries.

Chemical Structure & Properties

The molecule consists of two phenyl rings bridged by a carbonyl group.[1][2] The distinct positioning of the methoxy groups—one at the meta (3) position and the other at the ortho (2') position—creates a unique steric and electronic environment.[1][2]

Table 1: Physicochemical Profile

Property	Value / Description	Significance
Molecular Formula		Core pharmacophore foundation.[1][2][3][4]
Molecular Weight	242.27 g/mol	Fragment-based drug discovery (FBDD) compliant (<300 Da).[1][2]
LogP (Predicted)	~3.4	High lipophilicity; suitable for membrane permeability.[1][2]
H-Bond Acceptors	3 (2 ethers, 1 ketone)	Key interaction points for protein binding pockets.[1][2]
Rotatable Bonds	4	Allows conformational adaptation (induced fit).[1][2]
Electronic State	Non-symmetrical	The 2'-OMe induces a twist in the dihedral angle, preventing planarity.

Synthetic Protocol: Regioselective Construction

Direct Friedel-Crafts acylation is often unsuitable for this specific isomer due to the directing effects of methoxy groups, which favor para substitution.[1][2] To achieve the specific 3,2' substitution pattern with high fidelity, a Grignard Addition followed by Oxidation is the authoritative protocol.

Phase 1: Grignard Formation & Nucleophilic Addition[1]

Reagents:

- 3-Bromoanisole (Precursor A)[1][2]

- 2-Methoxybenzaldehyde (Precursor B)[1][2]
- Magnesium turnings (activated)[1]
- Anhydrous THF (Solvent)[1]

Protocol:

- Activation: Flame-dry a 3-neck round-bottom flask under Argon. Add Mg turnings (1.1 eq) and a crystal of iodine.
- Initiation: Add 10% of the 3-bromoanisole solution in THF. Heat gently until the iodine color fades (Grignard initiation).
- Propagation: Dropwise add the remaining 3-bromoanisole at a rate that maintains a gentle reflux. Stir for 1 hour post-addition to ensure formation of (3-methoxyphenyl)magnesium bromide.
- Addition: Cool the solution to 0°C. Add 2-methoxybenzaldehyde (1.0 eq) dropwise. The steric bulk of the ortho-methoxy group on the aldehyde may slow kinetics; allow to warm to room temperature and stir for 4 hours.[1][2]
- Quench: Quench with saturated
 . Extract with Ethyl Acetate.[1][2][5]
- Intermediate: Isolate the secondary alcohol (2-methoxyphenyl)(3-methoxyphenyl)methanol.

Phase 2: Oxidative Dehydrogenation

Reagents:

- Pyridinium Chlorochromate (PCC) or Jones Reagent[1]
- Dichloromethane (DCM)[1]

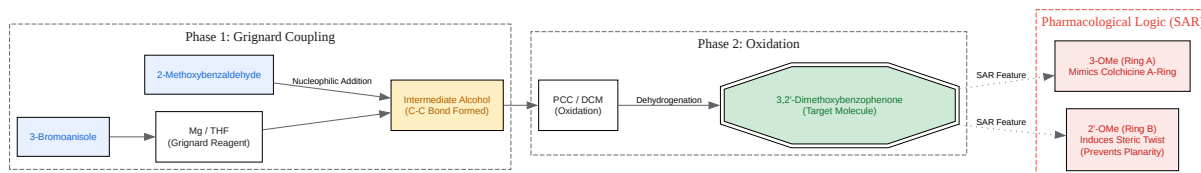
Protocol:

- Dissolve the intermediate alcohol in anhydrous DCM.[1][2]

- Add PCC (1.5 eq) and Celite (to aid filtration) at 0°C.
- Stir at room temperature for 3–6 hours. Monitor by TLC (Alcohol ~0.3 vs Ketone ~0.6 in 4:1 Hex/EtOAc).
- Purification: Filter through a silica pad. Concentrate and recrystallize from Ethanol/Hexane to yield pure **3,2'-dimethoxybenzophenone**.^{[1][2]}

Visualization: Synthesis & SAR Logic

The following diagram illustrates the synthesis pathway and the pharmacological logic (SAR) behind using this specific isomer as a tubulin inhibitor probe.



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Caption: Step-wise synthesis of **3,2'-dimethoxybenzophenone** and its structural features relevant to biological activity.

Spectroscopic Characterization (Self-Validating Data)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

1. Nuclear Magnetic Resonance (NMR)

- NMR (400 MHz,):
 - 3.85 & 3.75 ppm: Two distinct singlets (3H each) corresponding to the methoxy groups.[1][2] The 2'-OMe will be slightly shielded compared to the 3-OMe due to the orthogonal twist relative to the carbonyl.[1][2]
 - 6.90 – 7.50 ppm: Aromatic region.[1][2]
 - Ring A (3-substituted): Look for a doublet of doublets and a narrow singlet (H-2) characteristic of meta-substitution.[1][2]
 - Ring B (2-substituted): Look for the multiplet pattern typical of ortho-substitution (ABCD system).[1][2]
- NMR:
 - ~196 ppm: Carbonyl ([1][2])
 - ~55-56 ppm: Methoxy carbons ([1][2])

2. Infrared Spectroscopy (IR)

- 1650–1660 : Strong stretching vibration.[1][2] This is lower than standard ketones due to conjugation, but higher than 4,4'-isomers due to the steric twist reducing effective conjugation length.
- 1240 : Aryl alkyl ether stretch.[1][2]

Biological & Industrial Applications[1][2][6][7][8]

A. Tubulin Polymerization Inhibition

3,2'-Dimethoxybenzophenone serves as a simplified analog of Phenstatin and Combretastatin A-4.[1][2]

- Mechanism: The molecule binds to the colchicine-binding site of tubulin.[1][2]
- Critical Feature: The 2'-methoxy group acts as a "molecular hinge," forcing the two phenyl rings out of plane. This twisted conformation mimics the bioactive conformation of combretastatin, allowing the molecule to fit into the hydrophobic pocket of tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells [1].[2]

B. Photochemical Cross-linking

Benzophenones are privileged photo-probes.[1][2] Upon UV irradiation (~350 nm), the carbonyl oxygen forms a triplet radical species (

).[1][2]

- Specificity: The 3,2' substitution pattern alters the excited state lifetime and hydrogen-abstraction capability compared to unsubstituted benzophenone, allowing for fine-tuned photo-affinity labeling of peptide backbones in drug-target interaction studies [2].

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